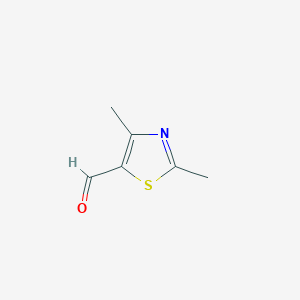
4-Cloro-1,10-fenantrolina
Descripción general
Descripción
4-Chloro-1,10-phenanthroline is a useful research compound. Its molecular formula is C12H7ClN2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de N-óxidos
La 4-Cloro-1,10-fenantrolina se puede utilizar en la síntesis de una serie de mono-N-óxidos de 1,10-fenantrolinas . Los compuestos parentales se oxidan mediante un oxidante verde, el ion peroxomonosulfato en solución acuosa ácida . Los productos se obtienen en alta calidad y con rendimientos buenos a excelentes .
Estudio de basicidad y efectos electrónicos
Un estudio sistemático revela una correlación clara entre la basicidad de los compuestos y los efectos electrónicos de los sustituyentes en el anillo aromático . Esto puede ser útil para comprender las propiedades y el comportamiento de estos compuestos.
Predicción de espectros UV
Los espectros UV de estos compuestos se predijeron mediante cálculos DFT en el nivel de teoría TD-DFT/TPSSh/def2-TZVP . Esto puede ser útil en estudios espectroscópicos y ciencia de materiales.
Fabricación de quimiosensores de quiralidad
Los N-óxidos de heterociclos, que se pueden sintetizar a partir de this compound, encuentran amplias aplicaciones en la fabricación de quimiosensores de quiralidad .
Uso como agentes oxidantes
Estos compuestos también se pueden utilizar como agentes oxidantes en reacciones de anulación .
Uso en la reacción de Baeyer–Villiger
Se pueden utilizar como oxidantes intramoleculares en la reacción de Baeyer–Villiger de cetonas .
Uso en reacciones de sulfonilación
Estos compuestos pueden actuar como un grupo director y fuente de átomo de oxígeno en reacciones de sulfonilación
Mecanismo De Acción
Target of Action
It is known that 1,10-phenanthroline, a similar compound, interacts withMetallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .
Mode of Action
This compound is known to bind to its targets, possibly through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA, disrupting the DNA structure and potentially affecting gene expression.
Biochemical Pathways
Related compounds have been shown to impactmitochondrial and cell cycle proteins , disrupt iron and copper metabolism , and suppress sulfur-containing amino acids . These effects could potentially alter various biochemical pathways, leading to downstream effects on cellular function.
Pharmacokinetics
The compound’s molecular weight is214.65 g/mol , which may influence its bioavailability Typically, smaller molecules are more readily absorbed and distributed in the body
Result of Action
Related compounds have been shown to exhibitcytotoxicity against certain cancer cell lines . This suggests that 4-Chloro-1,10-phenanthroline may also have potential anticancer properties.
Análisis Bioquímico
Biochemical Properties
4-Chloro-1,10-phenanthroline plays a significant role in biochemical reactions, primarily due to its metal-chelating properties. It interacts with several enzymes and proteins, particularly those that require metal ions as cofactors. For instance, it has been shown to inhibit metalloenzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction . This interaction is crucial in studying the function of metalloenzymes and developing inhibitors for therapeutic purposes.
Cellular Effects
The effects of 4-Chloro-1,10-phenanthroline on various cell types and cellular processes are profound. It influences cell function by interfering with metal-dependent cellular pathways. For example, it can disrupt cell signaling pathways that rely on metal ions, leading to altered gene expression and cellular metabolism . Additionally, its ability to chelate metal ions can induce oxidative stress in cells, affecting cell viability and function.
Molecular Mechanism
At the molecular level, 4-Chloro-1,10-phenanthroline exerts its effects through several mechanisms. It binds to metal ions in metalloenzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role and the metal ion involved . Furthermore, 4-Chloro-1,10-phenanthroline can affect gene expression by modulating the activity of metal-dependent transcription factors, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1,10-phenanthroline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-1,10-phenanthroline remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of metalloenzymes and persistent oxidative stress in cells.
Dosage Effects in Animal Models
The effects of 4-Chloro-1,10-phenanthroline vary with different dosages in animal models. At low doses, the compound can effectively inhibit metalloenzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect without adverse outcomes.
Metabolic Pathways
4-Chloro-1,10-phenanthroline is involved in several metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes and cofactors that regulate metal ion concentrations in cells, affecting metabolic flux and metabolite levels . The compound’s ability to chelate metal ions can disrupt normal metabolic processes, leading to altered cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Chloro-1,10-phenanthroline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where metal ions are abundant, such as the mitochondria and nucleus . The compound’s distribution is influenced by its affinity for metal ions and the presence of metal-binding proteins.
Subcellular Localization
The subcellular localization of 4-Chloro-1,10-phenanthroline is critical for its activity and function. It is often found in compartments rich in metal ions, such as the mitochondria and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on metal-dependent processes.
Propiedades
IUPAC Name |
4-chloro-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVILLEIGDCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600993 | |
| Record name | 4-Chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-14-1 | |
| Record name | 4-Chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Chloro-1,10-phenanthroline considered a suitable ligand for developing luminescent temperature sensors?
A1: 4-Chloro-1,10-phenanthroline acts as a strong-field chelating ligand when incorporated into Ruthenium(II) complexes. [] This specific compound, when combined with two 1,10-phenanthroline ligands, creates a Ru(II) complex with desirable photostability and high temperature sensitivity of its luminescence. [] The electron-withdrawing effect of the chlorine atom at the 4-position of the phenanthroline ring contributes to these properties.
Q2: How does the choice of polymer matrix influence the performance of 4-Chloro-1,10-phenanthroline-based temperature sensors?
A2: The research highlights poly(ethyl cyanoacrylate) as an optimal polymer matrix for embedding the Ru(II) complex containing 4-Chloro-1,10-phenanthroline. [] This is attributed to the polymer's low oxygen permeability, which enhances the indicator dye's temperature sensitivity. Additionally, this polymer facilitates ease of fabrication and exhibits excellent optical qualities, making it suitable for sensor development. []
Q3: Beyond temperature sensing, are there other applications for Ruthenium(II) complexes containing 4-Chloro-1,10-phenanthroline?
A3: Research suggests that Ruthenium(II) complexes, including those incorporating ligands like 4-Chloro-1,10-phenanthroline, can exhibit potential for DNA binding. [] The specific properties and interactions would depend on the overall structure and stereochemistry of the complex. Further investigations into these interactions could reveal potential applications in areas like bioinorganic chemistry and medicinal chemistry.
Q4: What are the advantages of using luminescence lifetime measurements for temperature sensing with these Ru(II) complexes?
A4: Utilizing luminescence lifetime measurements for temperature sensing with the 4-Chloro-1,10-phenanthroline-containing Ru(II) complex offers high sensitivity and resolution. This technique allows for a resolution of 0.05°C with a linear response in the 0-40°C range, making it suitable for applications requiring precise temperature monitoring. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


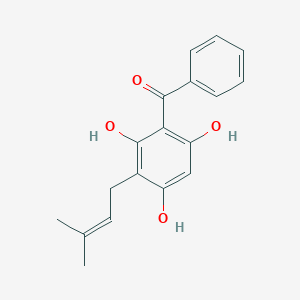
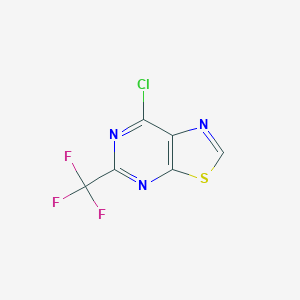

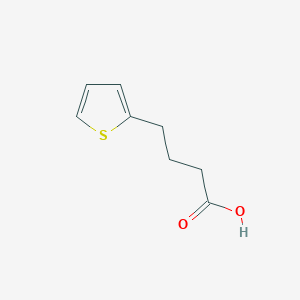
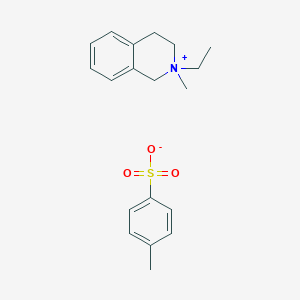
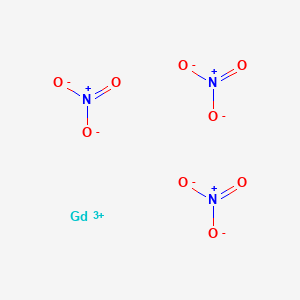

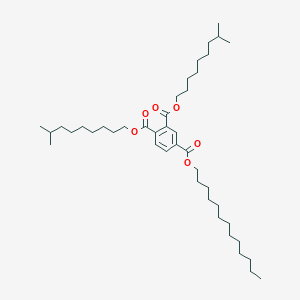

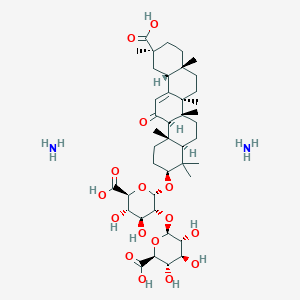


![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
